

Doxifluridine pharmacokinetics half-life intravenous infusion

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Compound Focus: Doxifluridine

CAS No.: 3094-09-5

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Doxifluridine (5'-DFUR) Pharmacokinetic Parameters

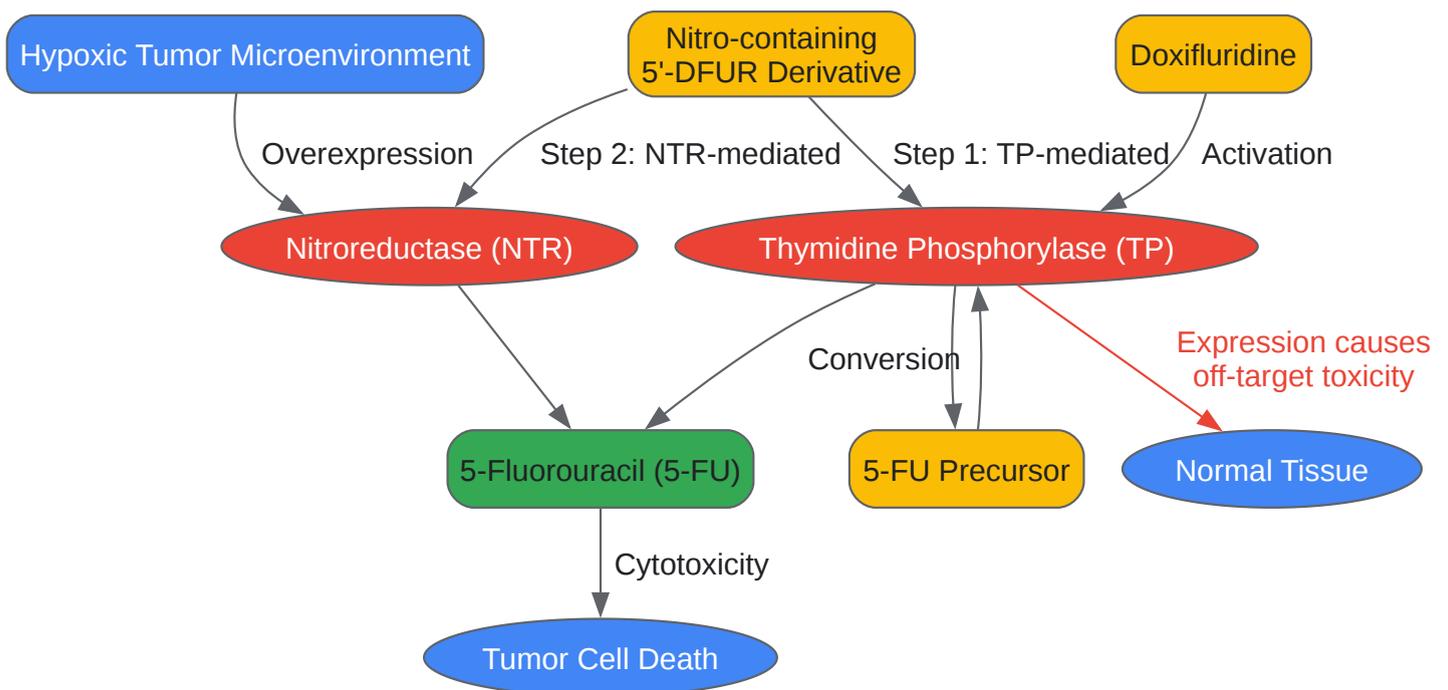
The following data is derived from a clinical trial in which six patients with colorectal carcinoma received single intravenous doses of $2 \text{ g}\cdot\text{m}^{-2}$ and $4 \text{ g}\cdot\text{m}^{-2}$ on separate days [1] [2].

Parameter	Dose 1 ($2 \text{ g}\cdot\text{m}^{-2}$)	Dose 2 ($4 \text{ g}\cdot\text{m}^{-2}$)	Notes
Terminal Half-Life	16.1 - 27.7 minutes	16.1 - 27.7 minutes	Range reported across patients; no significant change with dose [1].
Nonrenal Clearance	0.60 $\text{L}\cdot\text{min}^{-1}$	0.37 $\text{L}\cdot\text{min}^{-1}$	Decreased by 40% with dose doubling, indicating nonlinear elimination [1].
Renal Clearance	0.32 $\text{L}\cdot\text{min}^{-1}$	0.29 $\text{L}\cdot\text{min}^{-1}$	No apparent change with dose [1].
Volume of Distribution (V_{ss})	19.8 L	20.4 L	No apparent change with dose [1].

Parameter	Dose 1 (2 g·m ⁻²)	Dose 2 (4 g·m ⁻²)	Notes
Dose Dependence	---	---	Primarily due to nonlinear, saturable nonrenal elimination processes rather than protein or tissue binding [1] [2].

Mechanism of Action and Experimental Insights

Doxifluridine is a prodrug of 5-Fluorouracil (5-FU) designed for selective activation in tumor tissue [3] [4]. The metabolic pathway and research focus on improving its selectivity are outlined below.



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Doxifluridine activation pathway and novel derivative design. The red node indicates a source of side effects, while the green node is the active drug [3] [4].

Experimental Protocols from Recent Research

Recent studies focus on designing next-generation prodrugs to enhance tumor selectivity and reduce the side effects of **doxifluridine** [3]. Key experimental methodologies include:

- **Stability Testing:** Compounds are incubated in phosphate-buffered saline (PBS) at different pH values (e.g., 6.5 and 7.4) to simulate the tumor microenvironment and normal physiological conditions. They are also incubated in mouse and rat plasma. Concentrations are monitored over 24 hours, typically using High-Performance Liquid Chromatography (HPLC), to confirm stability before activation [3].
- **In Vitro Drug Release and Activation:** To demonstrate targeted activation, test compounds are dissolved in a buffer and incubated with purified nitroreductase (NTR) and its coenzyme NADH. The conversion of the prodrug into 5'-DFUR and subsequently to 5-FU is then quantified over time using HPLC [3].
- **Cytotoxicity Evaluation:** The selective toxicity of the new prodrugs is evaluated in vitro using cancer cell lines (e.g., MCF-7, HT-29). The cytotoxicity of the prodrug is compared against that of the parent drug 5'-DFUR in the presence and absence of relevant enzymes to confirm that its activity is dependent on the tumor microenvironment [3].

Research and Development Perspectives

- **Overcoming Limitations:** The primary challenge with **doxifluridine** is that thymidine phosphorylase (TP), while often overexpressed in tumors, is also present in normal tissues, leading to systemic exposure to 5-FU and side effects [3] [4].
- **Next-Generation Prodrugs:** One innovative strategy involves creating derivatives that require two enzymatic steps for activation. For example, introducing nitro-containing moieties makes the prodrug a substrate for both TP and the enzyme nitroreductase (NTR), which is highly expressed in hypoxic tumors. This dual requirement aims to further confine 5-FU release to tumor sites [3].
- **The Role of Modeling:** While not directly applied to **doxifluridine** in the provided literature, Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful modern tool. It can be used to integrate in vitro data, simulate virtual population pharmacokinetics, and assess factors like bioequivalence, which can help optimize drug formulations and dosing strategies [5] [6].

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